molecular formula C8H10ClNO2 B1435273 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol CAS No. 1826110-18-2

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol

Cat. No.: B1435273
CAS No.: 1826110-18-2
M. Wt: 187.62 g/mol
InChI Key: CPHAJYZBZKKYKP-UHFFFAOYSA-N
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Description

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a chemical compound with the molecular formula C8H10ClNO2 and a molecular weight of 187.63 g/mol This compound is characterized by a pyridine ring substituted with a chlorine atom at the 5-position and a propan-2-yloxy group at the 2-position, along with a hydroxyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol typically involves the reaction of 5-chloro-3-hydroxypyridine with isopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic substitution: Various substituted pyridines depending on the nucleophile used.

    Oxidation: 5-Chloro-2-(propan-2-yloxy)pyridin-3-one.

    Reduction: 5-Chloro-2-(propan-2-yloxy)pyridin-3-methanol.

    Esterification: 5-Chloro-2-(propan-2-yloxy)pyridin-3-yl esters.

Scientific Research Applications

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The chlorine atom and the propan-2-yloxy group may play a role in binding to these targets, while the hydroxyl group could be involved in hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The combination of a chlorine atom, a propan-2-yloxy group, and a hydroxyl group makes it a versatile compound for various research applications .

Biological Activity

5-Chloro-2-(propan-2-yloxy)pyridin-3-ol is a pyridine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article provides a comprehensive overview of its biological activity, including antimicrobial properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C8H10ClNO
  • Molecular Weight : 175.63 g/mol
  • Chemical Structure : The compound features a chlorine atom at the 5-position and a propan-2-yloxy group, which are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been studied against various bacterial and fungal strains.

Antibacterial Activity

The compound was tested against several bacterial strains, including:

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 μg/mL
Escherichia coli64 μg/mL
Pseudomonas aeruginosa128 μg/mL

These findings suggest that the compound's antibacterial activity is comparable to standard antibiotics such as amikacin, indicating its potential as a therapeutic agent against resistant bacterial strains .

Antifungal Activity

In addition to its antibacterial properties, this compound has also demonstrated antifungal activity:

Fungal StrainMinimum Inhibitory Concentration (MIC)
Candida albicans16 μg/mL
Aspergillus niger32 μg/mL

These results highlight the compound's effectiveness in inhibiting fungal growth, making it a candidate for further development in antifungal therapies .

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets within microbial cells, potentially disrupting essential metabolic processes. The presence of the hydroxyl group may facilitate hydrogen bonding with target enzymes or receptors, while the chlorine atom could enhance lipophilicity, aiding in membrane penetration .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A study conducted by Karunanidhi et al. evaluated the antimicrobial efficacy of various pyridine derivatives, including this compound. The compound was found to exhibit a strong inhibitory effect against both Gram-positive and Gram-negative bacteria, reinforcing its potential as an alternative to conventional antibiotics .
  • Fungal Inhibition Assay : In another investigation, the compound was tested against clinical isolates of Candida species. The results indicated that it effectively inhibited yeast growth at low concentrations, suggesting its applicability in treating fungal infections .

Applications in Medicinal Chemistry and Agriculture

Due to its broad-spectrum antimicrobial activity, this compound is being explored for various applications:

  • Medicinal Chemistry : As a lead compound in drug development targeting resistant bacterial infections.
  • Agriculture : As an active ingredient in fungicides and pesticides due to its efficacy against plant pathogens .

Properties

IUPAC Name

5-chloro-2-propan-2-yloxypyridin-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClNO2/c1-5(2)12-8-7(11)3-6(9)4-10-8/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPHAJYZBZKKYKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C(C=N1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101272756
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1826110-18-2
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1826110-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Pyridinol, 5-chloro-2-(1-methylethoxy)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101272756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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